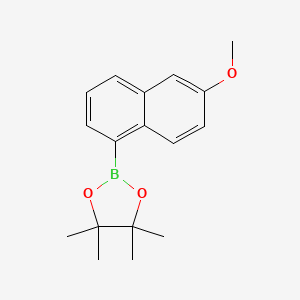

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of naphthalene. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the methoxy group on the naphthalene ring and the boronic ester functionality makes it a versatile intermediate in the synthesis of various organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-methoxynaphthalene with a boronic ester precursor. One common method is the reaction of 6-methoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like toluene or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl halides. A representative protocol involves:

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : KF (3 equiv)

-

Solvent : Dioxane

-

Conditions : Reflux under N₂ for 10–22 hours

Example Reaction :

Reaction with methyl 2-(4-bromophenyl)acetate yields methyl 2-(4-(6-methoxynaphthalen-2-yl)phenyl)acetate in 71% yield after purification .

Key Data :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Aryl bromides (e.g., 3a-g) | Biaryl derivatives (e.g., 4, 6, 8) | 58–95% | Pd catalysis, dioxane |

Mechanism :

-

Oxidative Addition : Aryl halide reacts with Pd⁰ to form a Pd²⁺ complex.

-

Transmetallation : Boronate ester transfers the aryl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Hydroboration of Alkynes

The compound participates in anti-Markovnikov hydroboration of terminal alkynes under sodium triethylborohydride (NaHBEt₃) catalysis:

-

Catalyst : NaHBEt₃ (5–10 mol%)

-

Conditions : 60–80°C, solvent-free or in toluene

Example :

Hydroboration of phenylacetylene yields (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in 93% conversion after 24 hours at 60°C .

Spectroscopic Confirmation :

Oxidative Acetalization

Copper-catalyzed oxidative acetalization converts the boronate ester into acetals using iodobenzene diacetate (PIDA) as an oxidant:

Optimized Conditions :

| Entry | Oxidant | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| 11 | PIDA | CHCl₃ | 5 | 75% |

Protodeborylation

Acidic or aqueous conditions induce protodeborylation, yielding methoxynaphthalene derivatives:

Borylation of Aryl Halides

The compound acts as a boron source in Miyaura borylation:

Structural and Spectroscopic Data

¹H NMR (CDCl₃) :

-

δ 7.78 (d, J = 8.2 Hz, 1H, H3), 7.72 (d, J = 8.2 Hz, 1H, H7), 3.93 (s, 3H, OCH₃), 1.38 (s, 12H, CH₃) .

¹³C NMR (CDCl₃) :

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. Boron compounds are widely used in the formation of carbon-boron bonds, which are crucial for constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling Reactions

The compound can serve as a key intermediate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These reactions are pivotal in the development of pharmaceuticals and agrochemicals. The presence of the methoxy group enhances the reactivity of the naphthalene moiety, facilitating the coupling process with aryl halides .

Materials Science

The unique properties of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has indicated that this compound can be utilized in the fabrication of OLEDs due to its ability to form stable thin films with good luminescent properties. The incorporation of boron into organic materials can enhance charge transport and improve device efficiency .

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have shown promise in drug development due to their ability to interact with biological systems.

Case Study: Anticancer Agents

Studies have explored the potential of boron compounds as anticancer agents. The unique interaction of boron with biological molecules can lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Environmental Applications

The environmental implications of using boron compounds are also being investigated. Their role in pollutant degradation and as potential biocides against harmful microorganisms is an area of ongoing research.

Mécanisme D'action

The mechanism of action of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or diaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the methoxy group can also affect the electronic properties of the compound, making it distinct from other boronic esters.

Activité Biologique

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 588717-94-6) is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure and properties have garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H21BO3. The compound features a methoxynaphthalene moiety linked to a dioxaborolane ring system. This structural configuration is significant for its biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.16 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| CAS Number | 588717-94-6 |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related dioxaborolanes has shown their ability to inhibit tumor growth by affecting cellular processes such as proliferation and apoptosis.

A notable study demonstrated that derivatives of dioxaborolanes could induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death . This suggests that this compound may also possess similar mechanisms of action.

The mechanisms by which dioxaborolanes exert their biological effects are still being elucidated. However, several proposed pathways include:

- Inhibition of Cell Proliferation : Dioxaborolanes can interfere with the cell cycle machinery leading to cell cycle arrest.

- Induction of Apoptosis : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.

- Alteration of Gene Expression : Changes in miRNA profiles have been observed in treated cells which may influence various oncogenic pathways .

Study on Related Compounds

A study focused on a structurally similar compound demonstrated its effectiveness against triple-negative breast cancer (TNBC) cells (MDA-MB-231). The compound was shown to inhibit migration and invasion while inducing apoptosis through the activation of specific miRNAs . This highlights the potential application of dioxaborolanes in targeting aggressive cancer types.

Antimicrobial Activity

Though primarily studied for anticancer properties, derivatives of dioxaborolanes have also shown antimicrobial activity against certain pathogens. Research indicates that modifications to the dioxaborolane structure can enhance its efficacy against bacterial strains .

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUMIJPWNGXDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623717 | |

| Record name | 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588717-94-6 | |

| Record name | 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.